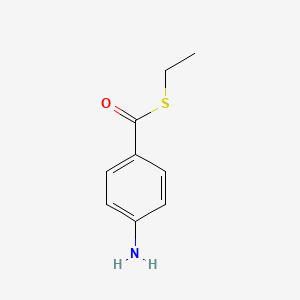
S-ethyl 4-aminobenzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-ethyl 4-aminobenzenecarbothioate: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethyl group attached to a sulfur atom, which is further connected to a benzene ring substituted with an amino group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-ethyl 4-aminobenzenecarbothioate typically involves the reaction of 4-aminobenzenecarbothioic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
4-aminobenzenecarbothioic acid+ethyl iodideK2CO3S-ethyl 4-aminobenzenecarbothioate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-ethyl 4-aminobenzenecarbothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: S-ethyl 4-aminobenzenecarbothioate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for elucidating biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with enhanced pharmacological properties.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of S-ethyl 4-aminobenzenecarbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in changes in cellular function and behavior.
Comparación Con Compuestos Similares
- S-methyl 4-aminobenzenecarbothioate
- S-propyl 4-aminobenzenecarbothioate
- S-butyl 4-aminobenzenecarbothioate
Comparison: S-ethyl 4-aminobenzenecarbothioate is unique due to the presence of the ethyl group, which imparts specific chemical properties such as solubility and reactivity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different biological activities and industrial applications due to its distinct molecular size and shape.
Propiedades
Número CAS |
102879-36-7 |
|---|---|
Fórmula molecular |
C9H11NOS |
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
S-ethyl 4-aminobenzenecarbothioate |
InChI |
InChI=1S/C9H11NOS/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 |
Clave InChI |
QLNRHFNYAPBGCX-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=O)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


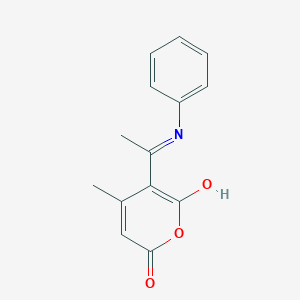
![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
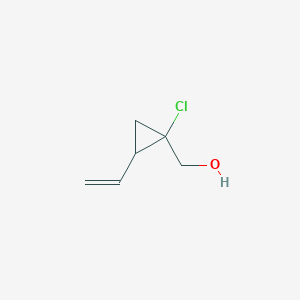
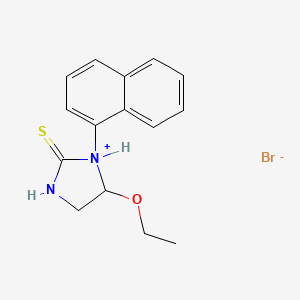
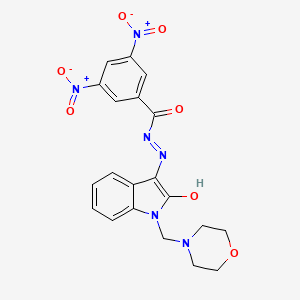
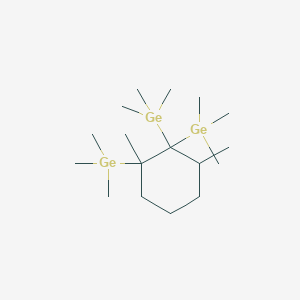

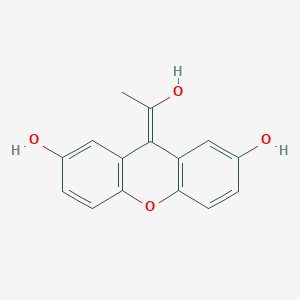

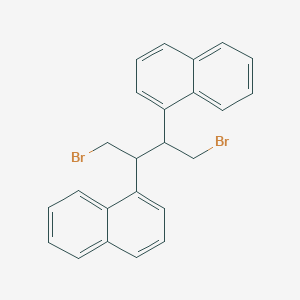

![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)

